molecular formula C4H8ClF2N B1433808 (3R,4R)-3,4-Difluoropyrrolidine hydrochloride CAS No. 869481-92-5

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Cat. No.: B1433808
CAS No.: 869481-92-5
M. Wt: 143.56 g/mol
InChI Key: JDUYOMPVOXGHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a chiral, fluorinated heterocycle serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary value lies in its use as a constrained, stereodefined scaffold for constructing biologically active molecules. The incorporation of fluorine atoms and the rigid pyrrolidine structure can significantly influence a compound's potency, metabolic stability, and conformational properties. This reagent has demonstrated particular utility in the synthesis of potential therapeutic agents. It functions as a key building block in the development of substituted indazoles investigated for the treatment of tendon and ligament injuries . Furthermore, its (3R,4R)-stereochemistry has been leveraged in the discovery of advanced pharmaceutical candidates, such as potent Factor Xa inhibitors with anticoagulant activity that have progressed to clinical trials . The difluoropyrrolidine core is a privileged structure in drug discovery, often used to modulate the pKa of adjacent nitrogen atoms and to improve the drug-like properties of lead compounds, making this high-purity intermediate an invaluable tool for researchers designing novel therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-difluoropyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYOMPVOXGHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-92-5
Record name rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(I)-Catalyzed Enantioselective Cycloaddition

One efficient method reported involves a copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition between azomethine ylides and fluorinated styrenes. This approach yields enantioenriched 3,4-difluoropyrrolidine derivatives with high stereoselectivity and yields up to 96%, achieving diastereomeric ratios greater than 20:1 and enantiomeric excesses up to 97%.

  • Key Features :
    • Uses copper(I) catalysts for high selectivity.
    • Fluorinated styrene substrates provide the fluorine atoms.
    • Suitable for introducing vicinal difluorides with controlled stereochemistry.

Sequential Bis-Deoxyfluorination of 3,4-Dihydroxyproline Derivatives

Another approach involves starting from protected 3,4-dihydroxyproline derivatives, which undergo sequential deoxyfluorination steps to install fluorine atoms at the 3 and 4 positions.

  • Reagents Used :

    • Nonafluorobutanesulfonyl fluoride (NfF) combined with tetrabutylammonium triphenyldifluorosilicate (TBAT) for sulfonate formation and fluoride substitution.
    • DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for direct fluorination.
  • Yields and Stereochemistry :

    • Using NfF with N-Boc protecting groups yielded the (3R,4R)-difluoroproline derivative in around 26% yield.
    • DAST with N-Fmoc protection gave yields around 14%.
    • The process preserves stereochemical integrity, producing enantiopure compounds.

Retrosynthetic Considerations and Elimination Strategies

  • Starting from (4R)-4-hydroxyproline, elimination reactions (e.g., Mitsunobu reaction followed by DBU-promoted HI elimination) generate 3,4-dehydroproline intermediates.
  • These intermediates can be converted to epoxides or diols, which serve as substrates for fluorination.
  • Grieco elimination offers a one-pot method to produce 3,4-dehydroproline with high regioselectivity and minimal racemization.

Detailed Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 (4R)-4-Hydroxyproline (protected) Mitsunobu reaction, then DBU elimination 3,4-Dehydroproline derivative 76 (combined regioisomers) High regioselectivity with Grieco elimination method
2 3,4-Dehydroproline derivative Epoxidation or dihydroxylation Epoxide or diol intermediates Variable Epoxides prone to side reactions (aromatization)
3 Diol intermediate NfF + TBAT or DAST (3R,4R)-3,4-Difluoropyrrolidine derivative 14-26 Sequential deoxyfluorination; stereochemistry preserved
4 Azomethine ylide + fluorostyrene Cu(I) catalysis, enantioselective cycloaddition 3,4-Difluoropyrrolidine derivatives Up to 96 High stereoselectivity and yield

Industrial Production Considerations

  • Copper(I)-catalyzed cycloaddition methods are favored for industrial scale due to high efficiency and selectivity.
  • The use of protected amino acid derivatives (e.g., hydroxyproline) allows access to chiral fluorinated pyrrolidines via scalable elimination and fluorination steps.
  • Purification typically involves silica gel chromatography and chiral HPLC to isolate enantiomerically pure hydrochloride salts.

Analytical Techniques for Characterization

  • 19F NMR Spectroscopy : Essential for confirming fluorine substitution patterns and coupling constants (JFF ~12–18 Hz), indicating vicinal difluorides.
  • X-ray Crystallography : Confirms stereochemistry and molecular conformation.
  • IR Spectroscopy : Detects characteristic C-F stretching vibrations (1100–1000 cm⁻¹).
  • Chiral HPLC : Used to determine enantiomeric excess and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Stereoselectivity Advantages Disadvantages
Copper(I)-Catalyzed Cycloaddition Azomethine ylides + fluorostyrenes Cu(I) catalyst Up to 96 >20:1 dr, 97% ee High yield, excellent stereoselectivity Requires specialized catalysts
Sequential Deoxyfluorination Protected 3,4-dihydroxyproline NfF + TBAT or DAST 14-26 High (enantiopure) Direct fluorination, scalable Moderate yields, multi-step
Elimination from Hydroxyproline Protected (4R)-4-hydroxyproline Mitsunobu, DBU 76 (alkene intermediate) High regioselectivity Efficient intermediate synthesis Requires careful isomer separation

Research Findings and Notes

  • The vicinal difluorination strategy via protected diols is a reliable route to enantiopure (3R,4R)-3,4-difluoropyrrolidine hydrochloride, despite moderate yields.
  • Copper(I)-catalyzed cycloaddition offers superior yields and stereocontrol but is more complex in terms of catalyst handling.
  • Protecting group choice (N-Boc vs. N-Fmoc) affects fluorination efficiency and product yield.
  • Side reactions such as pyrrole formation can occur during triflate formation but can be minimized by careful reagent selection (e.g., NfF over triflic anhydride).
  • Industrial methods favor catalytic processes for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: Used to modify the existing functional groups.

    Substitution: Commonly involves the replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that fluorinated pyrrolidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, research has shown that these compounds can induce G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting cyclin-dependent kinases (CDKs), leading to apoptosis via caspase activation .
  • Enzyme Inhibition : The compound is under investigation for its role as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits for diseases such as diabetes and cancer.

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its reactivity allows for various transformations:

  • Synthesis of Other Compounds : It serves as a precursor for synthesizing other fluorinated compounds and can be involved in reactions such as oxidation and substitution.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in hepatocellular carcinoma cells through CDK inhibition. This highlights its potential as a lead compound in anticancer drug development .

Case Study 2: Enzyme Interaction

Research conducted at the Genomics Institute of the Novartis Research Foundation demonstrated that this compound could inhibit specific enzymes linked to metabolic disorders. The findings suggest that this compound could be further developed into a therapeutic agent targeting metabolic pathways .

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Pyrrolidine Derivatives

Table 1: Structural and Functional Comparison of Fluorinated Pyrrolidines
Compound Name CAS Number Fluorine Positions Similarity Score* Key Properties/Applications
(3R,4R)-3,4-Difluoropyrrolidine HCl 682359-79-1 3R, 4R 1.00 (Reference) Chiral intermediate, LDH inhibition
(3S,4R)-rel-3,4-Difluoropyrrolidine HCl 163457-23-6 3S, 4R 0.92 Lower enantiomeric specificity
3,3-Difluoropyrrolidine HCl 57395-89-8 3,3 0.86 Non-chiral; broader enzyme inhibition
(R)-3-Fluoropyrrolidine HCl 136725-55-8 3R 0.81 Limited steric effects; lower LDH affinity

*Similarity scores derived from structural alignment databases (e.g., ZINC, USRCAT) .

Key Findings :

  • Stereochemistry : The (3R,4R) configuration exhibits superior enantioselectivity compared to diastereomers like (3S,4R)-rel-3,4-Difluoropyrrolidine HCl. This is critical for targeting chiral binding pockets in enzymes .
  • Fluorine Positioning: The 3,4-difluoro substitution in (3R,4R)-3,4-Difluoropyrrolidine HCl enhances hydrogen-bonding interactions with enzymes like LDH, whereas 3,3-difluoro analogs show non-competitive inhibition due to altered geometry .
  • Biological Activity: 3,3-Difluoropyrrolidine HCl demonstrated 40–60% inhibition of Plasmodium knowlesi LDH at 1 mM, comparable to oxamate (a known inhibitor). However, its non-chiral structure limits therapeutic specificity .

Fluorinated Piperidines and Azetidines

Table 2: Comparison with Larger/Smaller Heterocycles
Compound Name Ring Size Fluorine Positions Similarity Score Key Differences
4-Fluoropiperidine HCl 6-membered 4 0.81 Increased lipophilicity; lower solubility
3,3-Difluoroazetidine HCl 4-membered 3,3 0.69 Higher ring strain; reduced stability

Key Findings :

  • Ring Size : Pyrrolidines (5-membered) balance ring strain and conformational flexibility, unlike azetidines (4-membered), which exhibit instability under physiological conditions .
  • Solubility : Piperidine derivatives (e.g., 4-Fluoropiperidine HCl) are less water-soluble due to their larger hydrophobic core, limiting their use in aqueous formulations .

Substituted Pyrrolidines with Aromatic Groups

Example: (R)-3-(4-Fluorophenoxy)-pyrrolidine HCl (CAS 1314419-67-4)
  • Structure: Features a 4-fluorophenoxy group at the 3-position.
  • Comparison :
    • The aromatic group enhances π-π stacking interactions but reduces solubility compared to (3R,4R)-3,4-Difluoropyrrolidine HCl.
    • Lower similarity score (0.75) due to steric bulk and altered electronic properties .

Biological Activity

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmaceutical research. Characterized by the presence of two fluorine atoms at the 3 and 4 positions of a pyrrolidine ring, this compound exhibits unique chemical properties that enhance its biological activity. The hydrochloride salt form improves its solubility and stability, making it a suitable candidate for various applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which can modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and potential therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anticancer Activity : Research indicates that fluorinated pyrrolidine derivatives can exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that certain fluorinated compounds can induce G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting cyclin-dependent kinases (CDKs), leading to apoptosis via caspase activation .
  • Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in various diseases .

Case Studies

  • Anticancer Effects : A study identified that a related difluorinated tetrahydropyridinol compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells. The mechanism was linked to cell cycle arrest and decreased expression of cyclin B1 and CDK7 . This suggests that this compound may share similar pathways in its anticancer properties.
  • Fluorine's Role in Biological Activity : The incorporation of fluorine into organic molecules has been shown to profoundly affect their physical and biological properties. A comparative analysis of various fluorinated compounds revealed that those with difluorinated structures often displayed enhanced lipophilicity and improved binding affinities for biological targets .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityKey Findings
This compoundStructurePotential anticancer activity; enzyme inhibitionEnhanced binding affinity due to fluorine substitution
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol-OH group instead of -FModerate biological activityLess lipophilic than difluorinated analogs
Pyrrole derivativesVaries widelyDiverse activities based on substitutionsGenerally lower selectivity compared to difluorinated compounds

Q & A

Q. What are the standard synthetic protocols for preparing (3R,4R)-3,4-Difluoropyrrolidine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis typically involves stereoselective fluorination of pyrrolidine precursors. For example, fluorination via halogen-exchange reactions using DAST (diethylaminosulfur trifluoride) or Deoxofluor® under controlled temperatures (-20°C to 0°C) can yield the desired diastereomers. Chiral resolution techniques, such as crystallization with tartaric acid derivatives or enzymatic kinetic resolution, are critical for isolating the (3R,4R) isomer . Reaction conditions like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., chiral palladium complexes) significantly impact enantiomeric excess (ee), with deviations >5% requiring reprocessing via preparative HPLC .

Q. What analytical methods are recommended for confirming the structural identity and purity of this compound?

Answer: Key techniques include:

  • 1H/19F NMR : Fluorine coupling constants (e.g., 3JHF ~18 Hz for vicinal fluorines) and splitting patterns confirm stereochemistry .
  • Chiral HPLC : Use of Chiralpak® IC or AD-H columns with hexane/isopropanol (95:5) mobile phase resolves enantiomers, with purity >98% required for pharmacological studies .
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Q. How should researchers handle and store this compound to prevent degradation?

Answer: The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at -20°C in sealed amber vials. For aqueous solutions, use pH 4-5 buffers (e.g., citrate) to minimize decomposition. Degradation products (e.g., defluorinated pyrrolidine) can be monitored via LC-MS .

Advanced Research Questions

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

Answer: Racemization often occurs during nucleophilic substitution or acid-catalyzed steps. Mitigation strategies include:

  • Low-temperature reactions : Conduct alkylation at -40°C using LiHMDS as a base to suppress epimerization .
  • Protecting group selection : Boc (tert-butoxycarbonyl) groups stabilize the amine intermediate better than acetyl, reducing side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect chiral inversion in real time .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model fluorine’s electron-withdrawing effects on pyrrolidine ring puckering and nucleophilicity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like dopamine receptors, guiding SAR studies . For example, the (3R,4R) configuration enhances binding to κ-opioid receptors (ΔG = -9.2 kcal/mol) compared to (3S,4S) isomers .

Q. What experimental approaches resolve conflicting NMR data for derivatives of this compound?

Answer: Discrepancies in coupling constants or integration ratios often arise from dynamic processes (e.g., ring-flipping). Solutions include:

  • Variable-temperature NMR : Identify coalescence temperatures for conformers (e.g., ΔG‡ ~12 kcal/mol at 300 K) .
  • 2D NMR (NOESY/ROESY) : Detect through-space interactions to distinguish axial/equatorial fluorine orientations .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to simplify splitting patterns .

Q. How does the hydrochloride salt form affect the compound’s pharmacokinetic properties in preclinical studies?

Answer: The hydrochloride salt improves aqueous solubility (logP = -0.3 vs. 1.2 for free base) but may reduce blood-brain barrier permeability. In vitro assays (e.g., Caco-2 monolayers) show a permeability coefficient (Papp) of 2.1 × 10⁻⁶ cm/s, requiring prodrug strategies for CNS targets. Stability in simulated gastric fluid (SGF) exceeds 90% over 2 hours, supporting oral administration .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate chiral HPLC with optical rotation ([α]D²⁵ = +34.5° in MeOH) .
  • Synthesis Scale-Up : Pilot studies using flow chemistry (10 mL/min, 100°C) reduce batch variability by 30% compared to traditional flask methods .
  • Safety : Handle waste with 10% NaOH neutralization before disposal to avoid fluoride ion release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride
Reactant of Route 2
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.